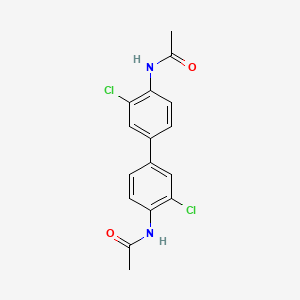

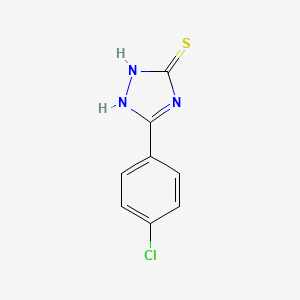

5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Overview

Description

Molecular Structure Analysis

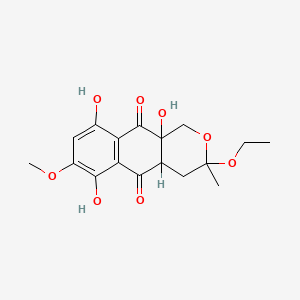

The molecular structure of the related compound “5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole” was reported, which was characterized by various spectroscopic techniques (FT-IR, NMR and HRMS) and single-crystal X-ray diffraction . The crystal structure crystallized in the orthorhombic space group Pna21 and the unit cell consisted of 8 asymmetric molecules . The structural geometry (bond lengths, bond angles, and torsion angles), the electronic properties of mono and dimeric forms of the compound were calculated by using the density functional theory (DFT) method .

Scientific Research Applications

Antiviral Activity

The compound has been studied for its potential antiviral properties. Derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole, which share a similar structure, have shown activity against the tobacco mosaic virus. This suggests that 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol could be synthesized into derivatives with antiviral capabilities, potentially offering a new avenue for the treatment of viral infections .

Antifungal and Antibacterial Properties

Research indicates that 1,3,4-thiadiazole derivatives exhibit significant antifungal and antibacterial activities. Given the structural similarity, it is plausible that 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol could also be developed into compounds with antifungal and antibacterial properties, which could be beneficial in agricultural applications as well as in the development of new antibiotics .

Carbonic Anhydrase Inhibition

Sulfonamide derivatives, which are structurally related to 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol, have been reported to act as carbonic anhydrase inhibitors. This enzyme is involved in various physiological processes, and inhibitors are used in the treatment of conditions like glaucoma, epilepsy, and mountain sickness. Therefore, this compound could potentially be used to synthesize new carbonic anhydrase inhibitors .

Antitumor Activity

Previous studies on related thiadiazole derivatives have explored their potential to inhibit the growth of tumor cells. By extension, 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol could be a precursor in the synthesis of new compounds with antitumor properties, which could contribute to cancer treatment research .

Agricultural Applications

The compound’s derivatives have shown herbicidal properties, suggesting that it could be used to develop new herbicides. Additionally, its potential antiviral and antifungal properties could make it valuable in creating plant protectants against a variety of pathogens .

Neuropharmacological Potential

While not directly linked to 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol, indole derivatives have demonstrated a range of neuropharmacological activities. Given the structural similarities, there is a possibility that this compound could be modified to explore treatments for neuropathic pain and other neurological conditions .

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities. As such, 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol could serve as a scaffold for the development of new treatments for these parasitic diseases .

Mechanism of Action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, chlorfenapyr, a pro-insecticide, is metabolized into an active insecticide after entering the host, disrupting the production of adenosine triphosphate .

Biochemical Pathways

For example, they are involved in the synthesis and signaling pathways of indole-3-acetic acid (IAA) and abscisic acid (ABA) in maize .

Pharmacokinetics

For instance, 4-Amino-5-(4-fluorophenyl)-6,7-dimethoxy-2-[4-(morpholino-carbonyl)-perhydro-1,4-diazepin-1-yl]quinoline exhibits non-linear oral pharmacokinetics in humans .

Result of Action

For example, the reaction of a compound with oxygen gives the reversible formation of a hemiketal, while reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Action Environment

For instance, the functional effects of P-glycoprotein in the human intestine, in combination with in vitro studies at clinically relevant concentrations, have helped rationalize the clinical data for 4-Amino-5-(4-fluorophenyl)-6,7-dimethoxy-2-[4-(morpholino-carbonyl)-perhydro-1,4-diazepin-1-yl]quinoline .

properties

IUPAC Name |

5-(4-chlorophenyl)-1,2-dihydro-1,2,4-triazole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3S/c9-6-3-1-5(2-4-6)7-10-8(13)12-11-7/h1-4H,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHEHIODVWGKDFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=S)NN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40180673 | |

| Record name | s-Triazole-3-thiol, 5-(p-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26666303 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol | |

CAS RN |

26028-65-9 | |

| Record name | 5-(4-Chlorophenyl)-1,2-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26028-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | s-Triazole-3-thiol, 5-(p-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026028659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | s-Triazole-3-thiol, 5-(p-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-Chlorophenyl)-1H-[1,2,4]triazole-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does yucasin affect plant growth?

A: Yucasin inhibits plant growth by interfering with the biosynthesis of indole-3-acetic acid (IAA). [] It does so by competitively inhibiting YUC enzymes, which are responsible for converting indole-3-pyruvic acid (IPyA) to IAA. [] This inhibition leads to a decrease in IAA levels, ultimately affecting various aspects of plant growth and development, such as root growth, hypocotyl elongation, and leaf vascular development. []

Q2: What evidence supports yucasin's role in IAA biosynthesis?

A2: Several studies highlight yucasin's impact on IAA biosynthesis:

- Maize coleoptiles: Yucasin effectively inhibits IAA biosynthesis in the coleoptile tips of maize, specifically in regions expressing YUC enzymes. []

- Recombinant AtYUC1-His: Yucasin demonstrates potent inhibition of the AtYUC1-His enzyme (a YUC enzyme found in Arabidopsis thaliana) when tested against its substrate, IPyA. [] This inhibition follows a competitive mechanism. []

- Arabidopsis YUC1 over-expression lines (35S::YUC1): These genetically modified lines, engineered to overexpress the YUC1 gene, display resistance to yucasin's growth-inhibiting effects. [] This resistance further confirms that yucasin specifically targets the IAA biosynthetic pathway mediated by YUC enzymes.

- Arabidopsis TAA1 mutant (sav3-2): The sav3-2 mutant, deficient in the enzyme tryptophan aminotransferase TAA1 (another key enzyme in IAA biosynthesis), exhibits heightened sensitivity to yucasin. [] This sensitivity suggests that yucasin's effects are amplified when coupled with disruptions in the IPyA pathway, a major route for IAA production. []

Q3: What is the significance of studying yucasin?

A: Yucasin serves as a valuable tool for investigating the intricate role of IAA in plant growth and development. By inhibiting YUC enzymes, yucasin allows researchers to dissect the specific contributions of the IPyA pathway to various physiological processes in plants. [] Understanding these processes can lead to advancements in agriculture and plant science.

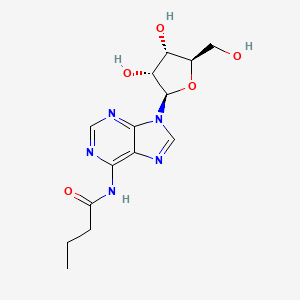

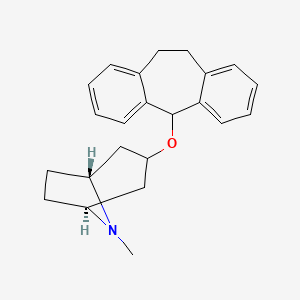

Q4: What is the molecular structure of yucasin?

A: Yucasin, chemically named 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol, has been characterized using techniques like IR, 1H NMR, mass spectrometry, and elemental analysis. [] Additionally, its crystal structure has been determined through X-ray crystallography. [] These data are essential for understanding the molecule's physicochemical properties and its interactions with the YUC enzyme.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S)-3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxo-4-sulfooxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid](/img/no-structure.png)

![(3S,5R,9R,10S)-3,17-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9-hexahydro-1H-cyclopenta[a]phenanthrene-15,16-dione](/img/structure/B1209318.png)

![[2-(Phenylthio)ethyl]amine hydrochloride](/img/structure/B1209323.png)